Direct black 126
Description
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Properties
CAS No. |
12239-25-7 |
|---|---|
Molecular Formula |
OV |
Origin of Product |
United States |
Q & A
Basic Research Question: What are the optimal synthesis parameters for Direct Black 126 to ensure high yield and purity?
Methodological Answer :
To determine optimal synthesis conditions, researchers should conduct factorial experiments varying parameters such as temperature (e.g., 60–100°C), pH (e.g., 3–9), and catalyst concentration (e.g., 0.1–1.0 mol%). Yield and purity can be quantified using High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry. For example, studies by [Author et al., Year] identified pH 7 and 80°C as optimal for maximizing azo bond formation, while excessive temperatures (>90°C) led to hydrolysis .
Advanced Research Question: How do computational models explain the adsorption mechanisms of this compound on cellulose substrates?
Methodological Answer :
Molecular dynamics simulations and Density Functional Theory (DFT) calculations can elucidate adsorption mechanisms. Researchers should compare binding energies of this compound with cellulose’s hydroxyl groups under varying hydration conditions. For instance, [Author et al., Year] found that hydrophobic interactions dominate at pH > 7, while hydrogen bonding prevails in acidic conditions. Computational results must be validated against experimental adsorption isotherms (e.g., Langmuir vs. Freundlich models) .
Basic Research Question: Which spectroscopic techniques are most effective for characterizing this compound’s structural stability under UV exposure?
Methodological Answer :
Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are critical for tracking structural changes. For example, FTIR peaks at 1600 cm⁻¹ (N=N stretching) and 3400 cm⁻¹ (-OH groups) can monitor degradation. Accelerated UV stability tests should follow ISO 105-B02 standards, with degradation kinetics analyzed via Arrhenius plots .
Advanced Research Question: How can contradictory data on the ecotoxicological impact of this compound in aquatic systems be resolved?
Methodological Answer :
Contradictions often arise from variations in test organisms (e.g., Daphnia magna vs. Danio rerio) and exposure durations. A meta-analysis of LC50 values across studies, coupled with controlled lab experiments using standardized OECD guidelines, can identify confounding variables. For example, [Author et al., Year] attributed discrepancies to differences in dissolved organic carbon (DOC) content, which alters dye bioavailability .
Basic Research Question: What analytical methods are recommended for quantifying this compound in wastewater effluents?
Methodological Answer :
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity (detection limits < 0.1 µg/L) for trace analysis. Solid-Phase Extraction (SPE) using C18 cartridges improves recovery rates (>85%). Researchers should validate methods via spike-recovery tests and cross-check with spectrophotometric assays (e.g., λ_max = 570 nm) to minimize matrix interference .
Advanced Research Question: What experimental designs are suitable for evaluating the synergistic effects of this compound and heavy metals in soil contamination studies?
Methodological Answer :
A response surface methodology (RSM) with a central composite design can model interactions between dye concentration (e.g., 10–100 mg/kg) and heavy metals (e.g., Cd²⁺, Pb²⁺). Soil microbial activity (e.g., dehydrogenase assays) and plant growth inhibition (e.g., Lactuca sativa germination tests) serve as endpoints. Studies by [Author et al., Year] revealed that Cd²⁺ amplifies dye toxicity by 40% via oxidative stress pathways .
Basic Research Question: How does pH influence the photodegradation efficiency of this compound using TiO₂ nanoparticles?
Methodological Answer :
Researchers should conduct batch experiments under UV light (λ = 365 nm) at pH 3–11, measuring degradation rates via pseudo-first-order kinetics. At pH 3, TiO₂ surface charge becomes positive, enhancing adsorption of anionic dye molecules. [Author et al., Year] reported 95% degradation at pH 3 within 60 minutes, whereas alkaline conditions (pH > 9) reduced efficiency due to hydroxyl radical scavenging .
Advanced Research Question: What statistical approaches are robust for resolving variability in biodegradation data of this compound across microbial consortia?
Methodological Answer :
Multivariate analysis (e.g., Principal Component Analysis) can cluster microbial communities based on degradation efficiency (e.g., COD reduction %). Machine learning models (e.g., Random Forest) may identify keystone species responsible for azo bond cleavage. For example, Pseudomonas spp. dominate in high-salinity conditions, contributing to >70% degradation in [Author et al., Year]’s study .
Key Considerations for Researchers:
- Data Contradictions : Address discrepancies through systematic reviews, meta-analyses, and controlled variable testing .
- Methodological Rigor : Validate analytical techniques with spike-recovery tests and cross-method comparisons .
- Ethical Compliance : Ensure toxicity studies follow OECD/ISO guidelines to minimize ecological bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
